2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
CAS No.: 1291853-45-6
Cat. No.: VC7580878
Molecular Formula: C24H23N3O3S2
Molecular Weight: 465.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1291853-45-6 |
|---|---|
| Molecular Formula | C24H23N3O3S2 |
| Molecular Weight | 465.59 |
| IUPAC Name | 2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C24H23N3O3S2/c1-4-30-18-10-8-17(9-11-18)25-21(28)14-32-24-26-19-12-13-31-22(19)23(29)27(24)20-7-5-6-15(2)16(20)3/h5-13H,4,14H2,1-3H3,(H,25,28) |
| Standard InChI Key | QKONRHOKRRUMGJ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4C)C)SC=C3 |
Introduction
The compound 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic molecule featuring a thieno[3,2-d]pyrimidine core, which is a heterocyclic ring system known for its diverse biological activities. This compound belongs to the class of sulfanylacetamides, which are recognized for their potential in medicinal chemistry due to their antibacterial and antifungal properties.
Synthesis Methods
The synthesis of such complex organic molecules typically involves multi-step reactions. Common methods include the use of bases, acids, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled conditions to optimize yields and minimize by-products. The specific synthetic pathway may vary based on the availability of reagents and desired yields.
Research Findings and Future Directions
While specific research findings on this compound are scarce, similar compounds have been studied for their interactions with biological targets such as enzymes and receptors. These interactions are crucial for understanding the mechanism of action and potential therapeutic applications. Future studies should focus on molecular docking and in vitro assays to elucidate the compound's biological activity and optimize its structure for improved potency or selectivity.
Comparison with Similar Compounds
Similar compounds, such as 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide, have been explored for their potential in medicinal chemistry. These compounds often exhibit diverse biological activities due to their unique structural features and functional groups.
Data Table: Comparison of Similar Compounds
| Compound Name | Molecular Weight (g/mol) | Biological Activity | Potential Applications |
|---|---|---|---|
| 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide | Not specified | Potential antimicrobial, antifungal | Therapeutic agents |
| 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide | Not specified | Antibacterial, antifungal | Medicinal chemistry |
| 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide | Approximately 422.57 | Potential therapeutic properties | Antimicrobials, antifungals |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume